molecular formula C18H16O7 B13143747 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- CAS No. 139644-36-3

9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-

Cat. No.: B13143747
CAS No.: 139644-36-3
M. Wt: 344.3 g/mol
InChI Key: ZULKDEFIEZXKPW-UHFFFAOYSA-N
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Description

1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE: is an anthraquinone derivative with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups attached to an anthracene backbone. It is often studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE can be synthesized through several synthetic routes. One common method involves the methylation of 1,8-dihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Chemistry: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used as a precursor in the synthesis of various anthraquinone derivatives. It is also studied for its potential as a catalyst in organic reactions .

Biology and Medicine: This compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is being investigated for its role in inhibiting certain enzymes and pathways involved in disease processes .

Industry: In the industrial sector, 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used in the production of dyes and pigments. Its unique structure allows for the development of vibrant and stable colors .

Mechanism of Action

The mechanism of action of 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also inhibit specific enzymes, such as monoamine oxidase, which plays a role in neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

139644-36-3

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3

InChI Key

ZULKDEFIEZXKPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O

Origin of Product

United States

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